molecular formula C26H27N3O6S B2640734 ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate CAS No. 399001-29-7

ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate

Cat. No.: B2640734
CAS No.: 399001-29-7
M. Wt: 509.58
InChI Key: XNMMZTRLCNEXIR-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a sulfonyl group, and a phenoxyphenyl moiety

Preparation Methods

The synthesis of ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

Chemical Reactions Analysis

Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can be compared with similar compounds, such as:

These similar compounds share structural features with this compound but differ in their specific functional groups and applications.

Properties

IUPAC Name

ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O6S/c1-2-34-26(31)28-16-18-29(19-17-28)36(32,33)22-14-12-20(13-15-22)25(30)27-23-10-6-7-11-24(23)35-21-8-4-3-5-9-21/h3-15H,2,16-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMMZTRLCNEXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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